1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide
Description
This compound is a synthetic small molecule featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a pyridinyl-pyrazole side chain. The compound’s stereoelectronic profile suggests utility in medicinal chemistry, particularly in kinase inhibition or GPCR modulation, though its specific biological targets remain unconfirmed in the provided evidence. Structural characterization of this compound and analogs often employs crystallographic tools like SHELX programs, which are industry standards for small-molecule refinement .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O/c1-17-21(18(2)29(28-17)22-7-3-6-15-26-22)12-16-27-23(30)24(13-4-5-14-24)19-8-10-20(25)11-9-19/h3,6-11,15H,4-5,12-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKATHCBXRPDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Ring:
- Starting with a suitable pyridine derivative, the pyrazole ring can be formed through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.
-
Attachment of the Chlorophenyl Group:
- The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorobenzene derivative reacts with the pyrazole intermediate.
-
Formation of the Cyclopentanecarboxamide Moiety:
- The final step involves the formation of the cyclopentanecarboxamide group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide group, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include derivatives with variations in the aromatic substituents or pyrazole/pyridine moieties. Below is a comparative analysis based on hypothetical analogs (illustrative examples, as detailed experimental data is absent in the provided evidence):
Table 1: Structural and Physicochemical Comparison
*LogP values are illustrative; experimental data unavailable in the provided evidence.
Key Findings:
Substituent Effects: The 4-chlorophenyl group in the target compound increases hydrophobicity (higher LogP) compared to Analog A (4-fluorophenyl) and Analog B (unsubstituted phenyl). This may enhance cell membrane penetration but reduce aqueous solubility.
Crystallographic Insights :
- SHELX-refined structures of the target compound and Analog A reveal distinct torsion angles in the pyrazole-ethyl linker, suggesting conformational flexibility impacts binding pocket accommodation .
Synthetic Accessibility :
- The 3,5-dimethyl group on the pyrazole ring (target compound) may complicate synthesis compared to unmodified analogs (e.g., Analog B), but it likely improves metabolic stability.
Q & A
Basic Research Questions
Q. What are the key structural motifs of this compound, and how do they influence its pharmacological potential?
- Answer : The compound features a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a pyridine-substituted pyrazole moiety. The pyridine and pyrazole rings enhance π-π stacking interactions with biological targets, while the chlorophenyl group increases lipophilicity, potentially improving membrane permeability. Computational modeling (e.g., molecular docking) is recommended to validate these interactions .
Q. What synthetic methodologies are commonly employed for this compound?
- Answer : Synthesis typically involves multi-step reactions:
Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones.
Coupling of the pyridine-pyrazole subunit to the cyclopentanecarboxamide backbone using carbodiimide-mediated amidation.
Final purification via column chromatography with polar aprotic solvents (e.g., DMF) .
- Table 1 : Common Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, diketone | Ethanol | 80°C | ~60–70 |
| 2 | EDC/HOBt, DIPEA | DMF | RT | ~50–55 |
Q. What preliminary biological activities have been reported?
- Answer : Pyrazolo[3,4-d]pyrimidine analogs exhibit anti-cancer activity via kinase inhibition (e.g., JAK2, EGFR). Initial in vitro assays using MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) are advised to screen for cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy across studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line genetic drift, serum concentration). Standardize protocols using:
- Positive controls (e.g., cisplatin for cytotoxicity).
- Dose-response curves (IC₅₀ calculations).
- Orthogonal assays (e.g., Western blotting to confirm target inhibition alongside viability assays) .
Q. What strategies optimize the compound’s solubility and bioavailability?
- Answer :
- Salt formation : Use hydrochloride or mesylate salts.
- Prodrug design : Introduce hydrolyzable esters at the carboxamide group.
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion. Monitor stability via dynamic light scattering (DLS) .
Q. How to design interaction studies with biological targets?
- Answer :
Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified kinases.
Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .
Q. What computational tools predict off-target effects?
- Answer :
- Pharmacophore modeling (e.g., Schrödinger Phase) to identify structural overlaps with known toxicophores.
- Machine learning (e.g., DeepChem) trained on Tox21 datasets to flag hepatotoxicity risks .
Methodological Considerations
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Structural Characterization :
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm regiochemistry.
- HRMS : Validate molecular formula with <2 ppm mass error .
Key Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low synthetic yield in amidation | Optimize stoichiometry (1.2 eq. EDC) or switch to HATU |
| Poor solubility in aqueous buffers | Co-solvent systems (e.g., 10% DMSO in PBS) |
| Target selectivity issues | Fragment-based screening to refine substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
